molecular formula C19H11ClF3N3S B2488960 4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-09-3

4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

Cat. No. B2488960
M. Wt: 405.82
InChI Key: MEUSRFIXXVCSRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions, highlighting its potential as a chemotherapeutic agent. Spectroscopic investigation using FT-IR and FT-Raman techniques has played a crucial role in understanding its structure and properties. The equilibrium geometry and vibrational wave numbers have been computed using density functional methods, indicating stability arising from hyper conjugative interactions and charge delocalization (Alzoman et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic techniques, revealing significant insights into its geometry and electronic structure. The molecular docking studies suggest inhibitory activity against specific targets, hinting at its potential medicinal applications (Alzoman et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions and properties of this compound has focused on its reactivity and potential as a chemotherapeutic agent. Its nonlinear optical behavior and molecular electrostatic potential analysis provide valuable information for further chemical synthesis and application development (Alzoman et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as its vibrational spectral analysis and equilibrium geometry, have been extensively studied. These studies provide a comprehensive understanding of the compound's stability and behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile have been characterized by its potential energy scan and charge delocalization, indicating its reactivity and potential application in the synthesis of novel compounds with significant biological activity (Alzoman et al., 2015).

Scientific Research Applications

  • Vibrational Spectral Analysis and Chemotherapeutic Potential : A study by Alzoman et al. (2015) focused on the vibrational spectral analysis of a similar compound using FT-IR and FT-Raman spectroscopic techniques. The research also suggested potential inhibitory activity against GPb, indicating its use as a potential anti-diabetic compound.

  • Antibacterial Activity : Research by Rostamizadeh et al. (2013) explored the antibacterial properties of pyrimidine derivatives, highlighting their potential in developing new antibacterial agents.

  • Aryl Migration Studies : A study conducted by Higashino et al. (1983) examined the aryl migration in pyrazolo[3,4-d]pyrimidine derivatives, contributing to the understanding of chemical reactions and transformations in such compounds.

  • Dihydrofolate Reductase Inhibitors : Al-Wahaibi et al. (2021) conducted structural characterization of pyrimidine derivatives to assess their inhibitory potential against the human dihydrofolate reductase enzyme, an important target in chemotherapy.

  • Cytotoxic Activity Analysis : Research by Stolarczyk et al. (2018) focused on the synthesis and cytotoxic activity of pyrimidine derivatives, providing insights into their potential use in cancer treatment.

  • Molecular Docking Studies : A study by Haress et al. (2015) involved molecular docking studies of a similar compound to explore its potential as a chemotherapeutic agent.

  • Synthesis of New Derivatives : El-Reedy et al. (1989) researched the synthesis of new fused pyrimidines, contributing to the development of novel compounds in this chemical class.

Future Directions

Trifluoromethyl group-containing compounds have found numerous applications in the pharmaceutical and agrochemical industries . It is expected that many novel applications of such compounds will be discovered in the future .

properties

IUPAC Name

4-chloro-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3S/c20-17-15(10-24)16(13-6-2-1-3-7-13)25-18(26-17)27-11-12-5-4-8-14(9-12)19(21,22)23/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUSRFIXXVCSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

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